molecular formula C14H16O2 B14430078 1-(5-Ethenyl-2-methoxyphenyl)-3-methylbut-2-en-1-one CAS No. 79694-87-4

1-(5-Ethenyl-2-methoxyphenyl)-3-methylbut-2-en-1-one

Cat. No.: B14430078
CAS No.: 79694-87-4
M. Wt: 216.27 g/mol
InChI Key: CGANNMLHGVBYHU-UHFFFAOYSA-N
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Description

1-(5-Ethenyl-2-methoxyphenyl)-3-methylbut-2-en-1-one is an organic compound characterized by its unique structure, which includes an ethenyl group, a methoxy group, and a butenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Ethenyl-2-methoxyphenyl)-3-methylbut-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxybenzaldehyde and 3-methyl-2-buten-1-ol.

    Reaction Conditions: The reaction is carried out under acidic or basic conditions to facilitate the formation of the desired product. Common reagents include sulfuric acid or sodium hydroxide.

    Procedure: The reaction mixture is heated to promote the condensation reaction, leading to the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Catalysts: Employing catalysts to enhance the reaction rate and yield.

    Purification: Implementing purification techniques such as distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Ethenyl-2-methoxyphenyl)-3-methylbut-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles are employed for substitution reactions.

Major Products:

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Compounds with substituted functional groups.

Scientific Research Applications

1-(5-Ethenyl-2-methoxyphenyl)-3-methylbut-2-en-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(5-Ethenyl-2-methoxyphenyl)-3-methylbut-2-en-1-one exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

    Pathways: It may modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

  • 1-(5-Ethenyl-2-hydroxyphenyl)-3-methylbut-2-en-1-one
  • 1-(5-Ethenyl-2-methoxyphenyl)-3-methylbut-2-en-1-ol

Comparison: 1-(5-Ethenyl-2-methoxyphenyl)-3-methylbut-2-en-1-one is unique due to its specific functional groups and structural arrangement, which confer distinct chemical and biological properties compared to similar compounds. Its methoxy group, for instance, may influence its reactivity and interaction with biological targets differently than a hydroxy group.

Properties

CAS No.

79694-87-4

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

1-(5-ethenyl-2-methoxyphenyl)-3-methylbut-2-en-1-one

InChI

InChI=1S/C14H16O2/c1-5-11-6-7-14(16-4)12(9-11)13(15)8-10(2)3/h5-9H,1H2,2-4H3

InChI Key

CGANNMLHGVBYHU-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C1=C(C=CC(=C1)C=C)OC)C

Origin of Product

United States

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